molecular formula C16H14O B12809106 Phenyl(1-phenylcyclopropyl)methanone CAS No. 5685-39-2

Phenyl(1-phenylcyclopropyl)methanone

Cat. No.: B12809106
CAS No.: 5685-39-2
M. Wt: 222.28 g/mol
InChI Key: JIBCLZZQDWQVMM-UHFFFAOYSA-N
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Description

Phenyl(1-phenylcyclopropyl)methanone is an organic compound with the molecular formula C16H14O It is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(1-phenylcyclopropyl)methanone typically involves the cyclopropanation of chalcones. One common method includes the use of a nickel catalyst in the presence of diiodomethane and diethylzinc. The reaction is carried out under an inert atmosphere, usually nitrogen, and at controlled temperatures to ensure high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Phenyl(1-phenylcyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Phenyl(1-phenylcyclopropyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(1-phenylcyclopropyl)methanone involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: Phenyl(1-phenylcyclopropyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

5685-39-2

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

phenyl-(1-phenylcyclopropyl)methanone

InChI

InChI=1S/C16H14O/c17-15(13-7-3-1-4-8-13)16(11-12-16)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

JIBCLZZQDWQVMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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